molecular formula C10H10N2O2 B15079834 N-(2-oxo-1,3-dihydroindol-3-yl)acetamide

N-(2-oxo-1,3-dihydroindol-3-yl)acetamide

Cat. No.: B15079834
M. Wt: 190.20 g/mol
InChI Key: KIJWTGMEFOUTDE-UHFFFAOYSA-N
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Description

N-(2-Oxo-1,3-dihydroindol-3-yl)acetamide is a heterocyclic compound featuring a 1,3-dihydroindol-2-one core substituted with an acetamide group at the 3-position. The 1,3-dihydroindol-2-one scaffold is a partially saturated indole derivative, where the 2-oxo group introduces a ketone functionality. This structure confers unique electronic and steric properties, making it a valuable intermediate in medicinal chemistry and drug discovery.

Properties

Molecular Formula

C10H10N2O2

Molecular Weight

190.20 g/mol

IUPAC Name

N-(2-oxo-1,3-dihydroindol-3-yl)acetamide

InChI

InChI=1S/C10H10N2O2/c1-6(13)11-9-7-4-2-3-5-8(7)12-10(9)14/h2-5,9H,1H3,(H,11,13)(H,12,14)

InChI Key

KIJWTGMEFOUTDE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1C2=CC=CC=C2NC1=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-oxo-1,3-dihydroindol-3-yl)acetamide typically involves the reaction of indole derivatives with acetic anhydride or acetyl chloride under acidic or basic conditions. One common method involves the acetylation of indole-2,3-dione with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(2-oxo-1,3-dihydroindol-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The acetamide group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Substitution reactions often require catalysts or specific reagents like halogenating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-(2-oxo-1,3-dihydroindol-3-yl)acetic acid, while reduction could produce N-(2-hydroxy-1,3-dihydroindol-3-yl)acetamide.

Scientific Research Applications

N-(2-oxo-1,3-dihydroindol-3-yl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-oxo-1,3-dihydroindol-3-yl)acetamide involves its interaction with specific molecular targets. For instance, it has been shown to induce apoptosis in cancer cells by activating the p53 protein, which regulates cell cycle progression and triggers cell death . The compound may also inhibit certain enzymes or signaling pathways, contributing to its biological effects.

Comparison with Similar Compounds

Table 1: Structural Comparison of N-(2-Oxo-1,3-dihydroindol-3-yl)acetamide and Analogs

Compound Name Substituents/Modifications Key Structural Differences References
This compound 3-Acetamide, 2-oxo, 1,3-dihydroindole Baseline structure -
2-(2-(Adamantan-1-yl)-1H-indol-3-yl)-2-oxoacetamide Adamantyl group at indole 2-position Bulky adamantyl substituent enhances lipophilicity
2-(1H-Indol-3-yl)-N-phenylacetamide (Compound 1) No 2-oxo or dihydroindole Fully aromatic indole, lacks ketone moiety
(S)-(−)-2-(1H-Indol-3-yl)-N-(1-phenylethyl)acetamide Chiral phenylethyl group at acetamide nitrogen Stereochemistry influences binding affinity
Methyl (3-hydroxy-2-oxo-2,3-dihydroindol-3-yl)-acetate Methyl ester, 3-hydroxy group Ester group alters metabolic stability
N-[2-(1H-Indol-3-yl)-2-oxoethyl]-acetamide Oxoethyl linker between indole and acetamide Extended chain affects molecular flexibility

Key Observations :

  • Chiral analogs (e.g., ) demonstrate the importance of stereochemistry in biological activity, with enantiomers showing distinct binding profiles .
  • Ester vs. amide functionalities (e.g., ) impact metabolic stability, as esters are prone to hydrolysis compared to amides .

Table 2: Pharmacological Profiles of Selected Analogs

Compound Name Bioactivity Mechanism/Notes References
Rubusine (1) Cytotoxic (IC₅₀: 8.2–12.4 µM) New alkaloid with potent activity against cancer cells
N-[2-(3-Hydroxy-2-oxo-2,3-dihydroindol-3-yl)-ethyl]-acetamide No cytotoxicity (SMMC-7721, HeLa) Hydroxy group may reduce membrane permeability
2-(1H-Indol-3-yl)-N-phenylacetamide (1) Antihyperglycemic (α-amylase inhibition) Aromatic substituents enhance enzyme binding
Methyl dioxindole-3-acetate (3) Antioxidant (DPPH scavenging: IC₅₀ 18.7 µM) Electron-withdrawing groups stabilize radicals
N-(2-(1H-Indol-3-yl)-2-oxoethyl)-acetamide Moderate cytotoxicity (IC₅₀: 25–40 µM) Oxoethyl linker balances hydrophilicity

Key Observations :

  • Cytotoxicity : Bulky substituents (e.g., adamantyl in ) or extended linkers (e.g., oxoethyl in ) correlate with enhanced activity, while polar groups (e.g., hydroxy in ) may reduce potency .
  • Antioxidant Activity : Electron-deficient indole derivatives (e.g., methyl dioxindole-3-acetate in ) show superior radical scavenging due to resonance stabilization of radicals .

Key Observations :

  • Synthetic Efficiency : Adamantyl-substituted analogs () are synthesized via high-yield lithiation and condensation, whereas chiral derivatives () require enantioselective steps, increasing complexity .
  • Crystallinity : Compounds like (S)-(−)-2-(1H-Indol-3-yl)-N-(1-phenylethyl)acetamide form stable orthorhombic crystals, aiding in structural characterization .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(2-oxo-1,3-dihydroindol-3-yl)acetamide, and how do reaction conditions influence yield?

  • Methodology : Multi-step organic synthesis typically involves constructing the indole core via Fischer indole synthesis or analogous methods, followed by acetylation. For example, coupling 1,3-dihydroindol-2-one with acetylating agents (e.g., acetic anhydride) under controlled temperatures (60–80°C) in aprotic solvents like DMF yields the acetamide derivative. Reaction optimization should include monitoring via TLC and HPLC to track intermediates and final product purity .
  • Key Considerations : Solvent polarity, catalyst choice (e.g., HATU or DCC for amide bond formation), and pH control (to avoid hydrolysis of the acetamide group) are critical. Yields >70% are achievable with anhydrous conditions and inert atmospheres .

Q. How can structural characterization of this compound be performed to confirm its identity?

  • Methodology :

  • Spectroscopy :
  • 1H/13C NMR : Assign peaks for the indole NH (δ 10.2–11.5 ppm), acetamide carbonyl (δ 168–170 ppm), and dihydroindole protons (δ 4.2–4.5 ppm for CH2) .
  • FT-IR : Confirm C=O stretches for the oxoindole (1680–1700 cm⁻¹) and acetamide (1650–1670 cm⁻¹) .
  • X-ray crystallography : Use SHELX programs (e.g., SHELXL) for small-molecule refinement. The indole ring and acetamide group should exhibit planar geometry with bond angles consistent with sp² hybridization .

Q. What stability challenges arise during storage of this compound, and how are they mitigated?

  • Methodology : Stability studies under varying conditions (light, humidity, temperature) reveal degradation via hydrolysis of the acetamide group. Store at −20°C in amber vials under argon. Purity (>95%) is maintained for ≥6 months with desiccants like silica gel .

Advanced Research Questions

Q. How do electronic and steric effects of substituents on the indole ring influence the compound’s pharmacological activity?

  • Methodology :

  • Structure-Activity Relationship (SAR) : Introduce substituents (e.g., methoxy, halogen) at positions 5 or 6 of the indole core. Assess binding affinity to serotonin receptors (e.g., 5-HT2A) via radioligand assays.
  • Computational Modeling : Density Functional Theory (DFT) calculations (B3LYP/6-31G**) predict electron density distribution and HOMO-LUMO gaps, correlating with receptor interaction .
    • Data :
Substituent PositionBinding Affinity (Ki, nM)LogP
5-OCH312.3 ± 1.22.1
6-Cl8.7 ± 0.92.8
Unsubstituted25.6 ± 2.51.5

Q. What experimental strategies resolve contradictions in crystallographic and spectroscopic data for polymorphic forms?

  • Methodology :

  • Powder XRD : Compare experimental patterns with simulated data from single-crystal structures to identify polymorphs.
  • Solid-State NMR : Differentiate hydrogen-bonding networks (e.g., acetamide NH∙∙∙O=C interactions) between forms .
    • Case Study : A 2022 study found that Form I (monoclinic, P21/c) exhibits stronger NH∙∙∙O hydrogen bonds than Form II (triclinic, P-1), explaining differences in solubility and melting points .

Q. How can metabolic pathways of this compound be elucidated in preclinical models?

  • Methodology :

  • In vitro assays : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS. Major Phase I metabolites include hydroxylation at the indole C4 position and N-deacetylation.
  • Isotope labeling : Use ¹⁴C-labeled acetamide to track metabolic fate in urine and bile .

Methodological Guidance for Data Contradictions

Q. When HPLC purity analysis conflicts with biological assay results, how should researchers proceed?

  • Steps :

Re-analyze purity : Use orthogonal methods (e.g., GC-MS or capillary electrophoresis) to detect trace impurities (<0.1%) that may inhibit/enhance activity.

Bioassay controls : Include reference standards (e.g., known 5-HT2A agonists) to validate assay conditions.

Dose-response curves : Test multiple concentrations to rule out non-linear effects .

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